o-Toluenesulfonyl isocyanate
Overview
Description
O-Toluenesulfonyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3S and its molecular weight is 197.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Performance Improvement : o-Toluenesulfonyl isocyanate, specifically p-toluenesulfonyl isocyanate (PTSI), is used to enhance the electrochemical performance of LiNi0.5Co0.2Mn0.3O2 cathode materials under high voltage conditions. This application improves discharge capacity retention and rate capability, offering potential advancements in battery technology (Dong et al., 2017).
Analytical Chemistry Applications : In analytical chemistry, PTSI enhances electrospray ionization, enabling the sensitive determination of metabolites in plasma. This has implications for pharmacokinetic studies, such as those involving the drug tibolone (Zuo et al., 2005).
Polymer Modification : PTSI effectively modifies polymers with amide moieties, resulting in materials with high hydrolytic character and sulfonylurea functionality. This application is significant in the development of new polymer materials (Iwamura et al., 2000).
Environmental and Health Concerns : Studies have shown that toluene di-isocyanate (TDI), a related compound, is a toxic substance used in polyurethane manufacture. Its use is associated with increased risks of respiratory and skin cancer (Brugsch & Elkins, 1963).
Chemical Synthesis and Catalysis : this compound is used in the efficient and selective trimerization of aryl and alkyl isocyanates, a reaction relevant in various chemical synthesis processes (Moghaddam et al., 2002).
Spectroscopic Studies : Spectral investigations and ab initio Hartree-Fock studies of PTSI have been conducted to understand its molecular structure and electronic spectrum. This research aids in the comprehension of its physical and chemical properties (Parimala, 2017).
Mechanism of Action
Target of Action
The primary targets of 2-Toluenesulfonyl isocyanate are electron-rich alkenes . The compound is known to undergo reactions with these alkenes, leading to various products depending on the specific conditions and reactants involved .
Mode of Action
2-Toluenesulfonyl isocyanate interacts with its targets through two main pathways. Electron-deficient alkenes react via a concerted pathway, while most alkenes, especially electron-rich ones, react via a single electron transfer (SET) pathway to give a 1,4-diradical intermediate . This intermediate can be converted to the singlet form at lower temperatures .
Biochemical Pathways
The reaction of 2-Toluenesulfonyl isocyanate with alkenes via the SET pathway leads to the formation of a 1,4-diradical intermediate . This intermediate can then undergo further reactions, leading to various products depending on the specific conditions and reactants involved .
Result of Action
The reaction of 2-Toluenesulfonyl isocyanate with alkenes can lead to a variety of products, depending on the specific conditions and reactants involved . These products can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of 2-Toluenesulfonyl isocyanate is significantly influenced by environmental factors. For instance, the compound reacts violently with water , and its reactivity with alkenes can be influenced by factors such as temperature . Therefore, careful control of the environment is crucial for ensuring the efficacy and stability of 2-Toluenesulfonyl isocyanate.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Toluenesulfonyl isocyanate is known for its reactivity towards active hydrogen atoms, making it useful in biochemical reactions
Molecular Mechanism
The molecular mechanism of 2-Toluenesulfonyl isocyanate involves its reaction with active hydrogen atoms . It is also known to undergo palladium-catalyzed bis-allylation reactions with allylstannanes and allyl chlorides
Dosage Effects in Animal Models
There is currently no available information on the effects of varying dosages of 2-Toluenesulfonyl isocyanate in animal models .
Metabolic Pathways
2-Toluenesulfonyl isocyanate is involved in [2+2] cycloaddition reactions
Properties
IUPAC Name |
2-methyl-N-(oxomethylidene)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-4-2-3-5-8(7)13(11,12)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBTZZBBPUFAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369840 | |
Record name | o-Toluenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32324-19-9 | |
Record name | o-Toluenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-Toluenesulfonyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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